TAE-1

Overview

Description

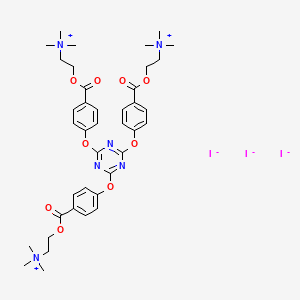

TAE-1 is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase. It also inhibits amyloid-beta fibril formation and aggregation, making it a significant compound in the research of Alzheimer’s disease . The chemical structure of this compound includes a triazine core with acetylcholine-like substitutions, which contribute to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: TAE-1 is synthesized through a multi-step process involving the formation of a triazine core followed by the introduction of acetylcholine-like substitutions. The synthesis typically involves:

Step 1: Formation of the triazine core using cyanuric chloride as the starting material.

Step 2: Substitution reactions to introduce acetylcholine-like groups onto the triazine core.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet regulatory standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: TAE-1 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: this compound can undergo substitution reactions to introduce different substituents onto the triazine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .

Scientific Research Applications

TAE-1 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the inhibition of acetylcholinesterase and butyrylcholinesterase.

Biology: It is used to investigate the mechanisms of amyloid-beta fibril formation and aggregation.

Medicine: this compound is explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to inhibit key enzymes and prevent amyloid-beta aggregation.

Industry: this compound is used in the development of diagnostic tools and assays for Alzheimer’s disease research

Mechanism of Action

TAE-1 exerts its effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound inhibits the formation and aggregation of amyloid-beta fibrils, which are associated with the pathology of Alzheimer’s disease .

Comparison with Similar Compounds

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

Uniqueness of TAE-1: this compound is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit amyloid-beta fibril formation and aggregation. This multi-target approach makes this compound a promising candidate for the treatment of Alzheimer’s disease .

Biological Activity

TAE-1, a compound derived from sym-triazines with acetylcholine-like substitutions, has garnered attention for its potential neuroprotective and neurogenic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal cells, and its implications in neurodegenerative diseases, particularly Alzheimer's disease.

This compound exhibits several biological activities that contribute to its neuroprotective effects:

- Inhibition of Amyloid-β Fibril Formation : this compound has been identified as an inhibitor of amyloid-β (Aβ) fibril formation, a hallmark of Alzheimer's disease. This inhibition is crucial as Aβ aggregates are toxic to neurons and are implicated in the pathogenesis of Alzheimer's disease .

- Acetylcholinesterase Inhibition : this compound demonstrates significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. The IC50 value for AChE inhibition by this compound is reported to be 0.465 μM, indicating a potent effect at low concentrations .

Effects on Neuronal Cells

Recent studies have explored the effects of this compound on differentiated human SH-SY5Y neuronal cells:

- Neurite Outgrowth and Synapse Formation : Treatment with this compound resulted in increased neurite length and branching, suggesting enhanced neuronal connectivity. Additionally, there was an increase in synaptophysin expression, indicating that this compound may promote synapse formation .

- Differentiation Promotion : The expression of microtubule-associated protein 2 (MAP2), a marker for neuronal differentiation, was also found to be elevated following this compound treatment. This suggests that this compound may facilitate the maturation and differentiation of human neurons .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Measurement |

|---|---|---|

| Inhibition of AChE | Decreased AChE activity | IC50 = 0.465 μM |

| Inhibition of Aβ fibril formation | Reduced fibril aggregation | Quantitative assays |

| Neurite outgrowth | Increased length and branching | Morphological assessment |

| Synapse formation | Increased synaptophysin expression | Western blot analysis |

| Neuronal differentiation | Elevated MAP2 levels | RT-PCR and immunocytochemistry |

Case Studies and Clinical Implications

While in vitro studies provide valuable insights into the potential benefits of this compound, there is currently no published data on in vivo animal studies or clinical trials involving human subjects. The absence of such studies limits the ability to fully understand the therapeutic potential and safety profile of this compound in clinical settings.

Future Directions

Further research is essential to establish:

- In Vivo Efficacy : Animal studies are needed to assess the pharmacokinetics, bioavailability, and therapeutic effects of this compound in live models.

- Clinical Trials : Conducting clinical trials will help determine the safety and efficacy of this compound in human patients suffering from neurodegenerative conditions.

Properties

IUPAC Name |

2-[4-[[4,6-bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N6O9.3HI/c1-43(2,3)22-25-49-34(46)28-10-16-31(17-11-28)52-37-40-38(53-32-18-12-29(13-19-32)35(47)50-26-23-44(4,5)6)42-39(41-37)54-33-20-14-30(15-21-33)36(48)51-27-24-45(7,8)9;;;/h10-21H,22-27H2,1-9H3;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOMELGTKOLYEZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)OCC[N+](C)(C)C)OC4=CC=C(C=C4)C(=O)OCC[N+](C)(C)C.[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51I3N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.